N-[(4-methylphenyl)methyl]-2-({5-[3-(morpholin-4-yl)propyl]-6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide
Description
This compound (CAS: 866016-41-3) is a tricyclic thienopyrimidine derivative featuring a morpholinylpropyl substituent and a 4-methylbenzyl acetamide moiety. Its molecular formula is C₂₆H₂₉N₃O₃S₂, with a molecular weight of 519.66 g/mol . The morpholine group enhances solubility and pharmacokinetic properties, while the thioether linkage may influence redox activity and binding affinity .
Properties
IUPAC Name |
N-[(4-methylphenyl)methyl]-2-[[3-(3-morpholin-4-ylpropyl)-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N4O3S2/c1-19-7-9-20(10-8-19)17-28-23(32)18-35-27-29-24-21-5-2-3-6-22(21)36-25(24)26(33)31(27)12-4-11-30-13-15-34-16-14-30/h2-3,5-10H,4,11-18H2,1H3,(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYYBJFDSXJKHCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CSC2=NC3=C(C(=O)N2CCCN4CCOCC4)SC5=CC=CC=C53 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues and Substituent Effects
Compound A (CAS 900004-43-5): This analogue replaces the sulfur atom (8-thia) in the tricyclic core with oxygen (8-oxa) and substitutes the morpholinylpropyl group with a propan-2-yloxypropyl chain. Its molecular formula is C₂₆H₂₉N₃O₅S (MW: 495.6 g/mol). The isopropoxy group increases hydrophobicity compared to the morpholine moiety, which may affect membrane permeability .
Compound B (N-(4-((4-hydroxy-3-((2-phenylhydrazono)methyl)phenyl)diazenyl)phenyl)acetamide): A diazenylphenyl acetamide derivative studied via DFT methods. While structurally distinct, its acetamide and aromatic motifs share functional similarities with the target compound. Computational studies highlight its planar geometry and strong hydrogen-bonding capacity, traits that may parallel the target’s bioactivity .
Compound C (4-[(E)-(acetamidophenyl)diazenyl]-morpholine): A morpholine-containing diazenyl compound synthesized via diazotization. Its structural overlap includes the morpholine ring and acetamide group, but it lacks the tricyclic core.
Physicochemical and Pharmacokinetic Properties
The target compound’s higher LogP compared to Compound A reflects increased lipophilicity due to the morpholine group, suggesting enhanced blood-brain barrier penetration. Compound C’s water solubility aligns with its simpler structure and polar diazenyl group .
Analytical and Computational Comparisons
Spectral and Fragmentation Analysis
- NMR Profiling: Comparative NMR studies (as in ) reveal that substituents on the tricyclic core (e.g., morpholinylpropyl vs. propan-2-yloxypropyl) induce chemical shift variations in regions corresponding to protons near the substitution sites. For example, the morpholine’s electronegative oxygen atoms deshield adjacent protons, shifting signals downfield .
- MS/MS Dereplication: Molecular networking using cosine scores () indicates that the target compound shares ~85% fragmentation similarity with Compound A, primarily due to conserved acetamide and tricyclic motifs. Key differences arise from morpholine-specific fragments (e.g., m/z 86 for morpholine) .
Similarity Indexing and QSAR Models
- Tanimoto Coefficient: Using fingerprint-based similarity indexing (), the target compound shows a 72% similarity to Compound C, driven by shared morpholine and acetamide groups. In contrast, similarity to Compound A drops to 65% due to core modifications .
- QSAR Predictions: Models trained on tricyclic derivatives suggest the target’s morpholinylpropyl group enhances kinase inhibition compared to oxygenated analogues like Compound A. The thioether linkage may also contribute to redox-mediated cytotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
